3-Fluoro-4-(pyridin-4-yl)benzoic acid
Description
Properties
IUPAC Name |
3-fluoro-4-pyridin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXOHHQHVUNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Profile & Utility of 3-Fluoro-4-(pyridin-4-yl)benzoic acid
The following technical guide provides an in-depth analysis of 3-Fluoro-4-(pyridin-4-yl)benzoic acid , a specialized biaryl building block used in medicinal chemistry and materials science.
Executive Summary
Compound Name: 3-Fluoro-4-(pyridin-4-yl)benzoic acid CAS Number: 1214359-83-7 Molecular Formula: C₁₂H₈FNO₂ Molecular Weight: 217.20 g/mol
3-Fluoro-4-(pyridin-4-yl)benzoic acid is a bifunctional biaryl scaffold characterized by a carboxylic acid "head," a pyridine "tail," and a critical fluorine substituent at the ortho position of the inter-ring bond. It serves as a high-value intermediate in the synthesis of kinase inhibitors, FASN inhibitors, and metal-organic frameworks (MOFs). Its utility stems from the fluorine atom's ability to modulate the biaryl dihedral angle (conformation) and block metabolic oxidation, while the pyridine nitrogen provides a specific hydrogen-bond acceptor site.
Structural & Electronic Architecture
The Biaryl Twist & Fluorine Effect
Unlike its non-fluorinated analog [4-(pyridin-4-yl)benzoic acid], this molecule possesses a restricted conformation. The fluorine atom at the 3-position introduces steric repulsion against the protons of the pyridine ring (specifically the C3'/C5' protons).
-
Consequence: This forces the phenyl and pyridine rings to twist out of coplanarity. While the non-fluorinated analog has a dihedral angle of ~32°, the 3-fluoro derivative typically adopts a steeper angle (~45–55°).
-
Medicinal Value: This "pre-organized" twisted conformation can improve binding affinity by reducing the entropic penalty when the molecule binds to a protein pocket that requires a non-planar ligand.
Electronic Push-Pull System
The molecule features competing electronic effects that define its reactivity:
-
Pyridine Ring (Electron Deficient): Acts as an electron-withdrawing group (EWG), deactivating the phenyl ring.
-
Fluorine (Inductive EWG): Further pulls electron density from the phenyl core, increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid.
-
Carboxylic Acid: Typical weak acid behavior, but enhanced by the cumulative EWG effects of the pyridine and fluorine.
Figure 1.1: Electronic and steric influence map of the 3-fluoro-4-pyridyl system.
Physicochemical Properties[1][2][3][4][5][6]
The following data aggregates predicted and experimental trends for this scaffold.
| Property | Value / Range | Technical Insight |
| Appearance | Off-white to pale yellow solid | Typical of hetero-biaryl acids. |
| Melting Point | >280 °C (Decomp.) | High lattice energy due to intermolecular H-bonding (COOH···N). |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor water solubility at neutral pH; soluble in dilute alkali (pH > 8) or strong acid (pH < 2). |
| pKa (Acid) | ~3.6 – 3.8 (Est.) | More acidic than benzoic acid (4.20) due to ortho-F and para-pyridine. |
| pKa (Pyridine) | ~4.5 – 4.8 (Est.) | Less basic than pyridine (5.25) due to the electron-withdrawing phenyl ring. |
| LogP | 2.1 ± 0.3 | Moderate lipophilicity; suitable for oral drug delivery. |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (C=O, OH, Py-N) | The pyridine nitrogen is a key acceptor for crystal engineering. |
Zwitterionic Potential
In the solid state, this molecule often exists as a hydrogen-bonded network rather than a discrete zwitterion. However, in solution at pH ~4, a significant population may exist where the pyridine is protonated (NH⁺) and the acid deprotonated (COO⁻), depending on the exact solvent dielectric constant.
Synthetic Methodology
The most robust route to 3-Fluoro-4-(pyridin-4-yl)benzoic acid is a Suzuki-Miyaura Cross-Coupling . This method is preferred over Grignard or lithiation routes due to the functional group tolerance of the carboxylic acid and pyridine.
Retrosynthetic Strategy
-
Bond Formed: Aryl-Aryl (C4 Phenyl - C4 Pyridine).
-
Preferred Partners:
-
Partner A (Electrophile): 4-Bromo-3-fluorobenzoic acid (commercially available, stable).
-
Partner B (Nucleophile): 4-Pyridinylboronic acid pinacol ester (more stable than the free boronic acid).
-
Detailed Protocol (Self-Validating System)
Scale: 10 mmol basis.
-
Preparation:
-
Charge a reaction flask with 4-Bromo-3-fluorobenzoic acid (2.19 g, 10 mmol) and 4-Pyridinylboronic acid pinacol ester (2.25 g, 11 mmol).
-
Add catalyst: Pd(dppf)Cl₂·DCM (408 mg, 0.5 mmol, 5 mol%). Note: Pd(PPh₃)₄ is also effective but more oxygen-sensitive.
-
Add solvent: 1,4-Dioxane (40 mL) and 2M Na₂CO₃ (aq) (15 mL).
-
-
Degassing (Critical Step):
-
Sparge the mixture with Nitrogen or Argon for 10 minutes. Failure to degas leads to homocoupling and catalyst deactivation.
-
-
Reaction:
-
Heat to 90–100 °C under inert atmosphere for 12–16 hours.
-
Validation: Monitor by LC-MS. Look for Product Mass [M+H]⁺ = 218.[1]2. Disappearance of Bromide (SM) indicates completion.
-
-
Workup & Purification:
-
Cool to room temperature.[2] Filter through Celite to remove Pd black.
-
Concentrate the filtrate to remove Dioxane.
-
Dilute the aqueous residue with water (20 mL).
-
pH Adjustment: Slowly add 1M HCl until pH reaches ~3–4. The product will precipitate as a solid.[3]
-
Filter the solid, wash with water (to remove inorganic salts) and cold diethyl ether (to remove boronic ester byproducts).
-
Dry under vacuum at 50 °C.
-
Figure 3.1: Step-by-step synthetic workflow for the Suzuki coupling route.
Reactivity & Functionalization
Researchers utilizing this compound generally target one of two reactive centers:
Carboxylic Acid Activation (Amide Coupling)
The presence of the electron-withdrawing fluorine and pyridine rings makes the carboxylic acid carbonyl slightly less electron-rich, but highly reactive toward nucleophiles once activated.
-
Recommended Reagents: HATU or T3P (Propylphosphonic anhydride).
-
Caution: Avoid using acid chlorides (SOCl₂) if possible, as the pyridine nitrogen can form N-acylpyridinium salts, leading to side reactions. If acid chloride formation is necessary, use oxalyl chloride with catalytic DMF in DCM at 0 °C.
Pyridine Nitrogen Coordination
The pyridine nitrogen is a competent ligand for metals (in MOFs) or a site for salt formation.
-
Salt Formation: Reacting with HCl gas in dioxane yields the hydrochloride salt (C₁₂H₉FNO₂·HCl), which significantly improves water solubility for biological assays.
Medicinal Chemistry Applications
Metabolic Blocking
In drug design, the 3-fluoro substituent serves a dual purpose:
-
Metabolic Stability: It blocks the P450-mediated oxidation of the phenyl ring at the position ortho to the biaryl bond, a common metabolic soft spot.
-
Bioisostere: It mimics the size of a hydrogen atom (Van der Waals radius: H=1.20Å, F=1.47Å) but drastically alters the electronics.
Kinase & Enzyme Inhibition
This scaffold is frequently observed in inhibitors of:
-
FASN (Fatty Acid Synthase): The biaryl acid moiety mimics the substrate or stabilizes the inhibitor in the binding pocket via H-bonds (COOH) and pi-stacking (Pyridine).
-
PIM Kinases: The pyridine nitrogen often acts as the "hinge binder," forming a critical hydrogen bond with the kinase backbone.
References
-
PubChem. Compound Summary for CID 46315553: 3-fluoro-4-pyridin-4-ylbenzoic acid. National Library of Medicine. Available at: [Link]
- Hajduk, P. J., et al. "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry 43.16 (2000): 3443-3447.
- Meanwell, N. A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880.
Sources
Electronic Effects of Fluorine Substitution on Pyridyl-Benzoic Acids
Executive Summary
The pyridyl-benzoic acid scaffold represents a privileged pharmacophore in medicinal chemistry, ubiquitously found in kinase inhibitors, GPCR ligands, and protein-protein interaction inhibitors. However, the optimization of this biaryl system is often plagued by issues of solubility, metabolic instability, and poor permeability.
Fluorine substitution offers a precise tool to modulate these properties without significantly altering molecular volume. This guide provides a deep technical analysis of how fluorine substitution patterns—specifically on the pyridine and benzene rings—alter the electronic landscape (pKa, quadrupole moments), manipulate biaryl conformation via the "ortho-effect," and dictate synthetic strategies. We present self-validating protocols for synthesis and a mechanistic framework for rational drug design.
The Fluorine Factor: Electronic Modulation & pKa Shifts[1]
Fluorine is the most electronegative element (
Pyridine Ring Modulation (Basicity Tunability)
The basicity of the pyridine nitrogen is a critical determinant of solubility and hERG liability. Fluorine substitution allows for the "dialing down" of basicity, often improving membrane permeability by increasing the fraction of neutral species at physiological pH.
-
-Substitution (2-F, 6-F): The
effect dominates due to proximity to the nitrogen. This drastically lowers the pKa of the pyridinium conjugate acid. - -Substitution (3-F, 5-F): The effect is attenuated but still significant.
-
-Substitution (4-F): The
effect (lone pair donation into the ring) competes with the effect, resulting in a smaller pKa drop compared to -positions.
Table 1: Comparative pKa Shifts in Fluorinated Pyridines
| Substitution Pattern | Electronic Driver | ADME Impact | |
| Unsubstituted | 0 (Ref pKa ~5.2) | N/A | High basicity, potential hERG risk. |
| 2-Fluoro | -5.6 (pKa ~ -0.4) | Strong | Neutral at pH 7.4; High permeability. |
| 3-Fluoro | -2.2 (pKa ~ 3.0) | Moderate | Balanced solubility/permeability. |
| 2,6-Difluoro | -7.5 (pKa ~ -2.3) | Additive | Metabolic blocking; very weak base. |
Benzoic Acid Ring Modulation (Acidity Tunability)
On the benzoic acid moiety, fluorine acts via the Hammett substituent constant (
-
Ortho-F: Significantly increases acidity (lowers pKa) due to the inductive effect and stabilization of the carboxylate anion.
-
Meta/Para-F: Increases acidity, but to a lesser degree.
Technical Insight: In a biaryl system, if the rings are twisted (non-planar), the electronic communication between rings is dampened. Therefore, the pKa of the pyridine nitrogen is primarily determined by substituents on the pyridine ring, with minimal resonance contribution from the benzoic acid.
Conformational Control: The "Ortho-Fluorine" Effect
Beyond electronics, fluorine acts as a "steric wedge." While the van der Waals radius of Fluorine (1.47 Å) is small, it is larger than Hydrogen (1.20 Å). In biaryl systems, placing a fluorine atom at the ortho position (relative to the biaryl bond) forces the rings to twist out of planarity to relieve steric strain.
Mechanistic Pathway: Sterics to Bioactivity
This twist angle (
-
Decoupling: Breaks
-conjugation between the rings. -
Solubility: Non-planar molecules disrupt crystal packing energy, often improving solubility (the "Molecular Planarity" hypothesis).
-
Selectivity: Can lock the molecule in a bioactive conformation, reducing the entropic penalty of binding.
Visualization of Electronic & Steric Logic
The following diagram illustrates the decision logic when introducing fluorine to this scaffold.
Figure 1: Decision logic for fluorine incorporation. Blue path represents electronic modulation; Red path represents conformational engineering.
Synthetic Methodologies: Overcoming Boronate Instability
Synthesizing fluorinated pyridyl-benzoic acids via Suzuki-Miyaura coupling presents a specific challenge: Protodeboronation .
Electron-deficient pyridine boronates (especially 2-pyridyl boronates or fluorinated variants) are notoriously unstable. They rapidly hydrolyze (protodeboronate) under basic aqueous conditions before coupling can occur.
Strategic Protocol: The "Inverse" Approach
To ensure high yields, do not use the fluorinated pyridine as the nucleophile (boronic acid). Instead, use the pyridine as the electrophile (halide).
Protocol: Pd-Catalyzed Coupling of Fluorinated Pyridyl Halides
-
Substrate A (Electrophile): 2-Bromo-3-fluoropyridine (or similar).
-
Substrate B (Nucleophile): 4-(Methoxycarbonyl)phenylboronic acid.
-
Catalyst: Pd(dppf)Cl2[1][2]·DCM (Robust against steric bulk) or Pd2(dba)3 / XPhos (for difficult chlorides).
-
Base: Potassium Fluoride (KF) or Cesium Fluoride (CsF). Note: Fluoride bases are crucial here as they facilitate transmetallation without requiring high concentrations of aqueous hydroxide, which promotes protodeboronation.
Step-by-Step Workflow
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Solvent System: Add 1,4-Dioxane (dry). Avoid water-heavy co-solvents.
-
Degassing: Sparge with Argon for 10 minutes. Oxygen is the enemy of active Pd(0) species.
-
Reaction: Seal and heat to 90°C for 4-12 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Hydrolysis (Post-Coupling): Only after the biaryl bond is formed, hydrolyze the ester to the free acid using LiOH in THF/Water.
Synthetic Decision Diagram
Figure 2: Synthetic route selection. Route B is mandatory for fluorinated pyridines to prevent starting material decomposition.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]
Sources
Solubility profile of 3-Fluoro-4-(pyridin-4-yl)benzoic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of 3-Fluoro-4-(pyridin-4-yl)benzoic acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the solubility profile of 3-Fluoro-4-(pyridin-4-yl)benzoic acid, a fluorinated benzoic acid derivative with potential applications in drug discovery.[3] While specific experimental data for this compound is not publicly available, this guide establishes a scientifically grounded, hypothetical solubility profile based on its structural characteristics and the known behavior of similar molecules. It further provides detailed methodologies for researchers to determine its aqueous and organic solvent solubility, ensuring a self-validating system for data generation.[4][5] This document is intended for researchers, scientists, and drug development professionals to aid in formulation development, process chemistry, and preclinical evaluation.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical sciences, the solubility of a drug substance is a paramount physicochemical property that governs its dissolution rate, absorption, and ultimately, its bioavailability.[1] A compound with poor solubility can present significant challenges during formulation, leading to variable drug exposure and suboptimal therapeutic outcomes.[4] Therefore, a thorough understanding of an API's solubility in various solvent systems is essential from the earliest stages of drug development.[2] This guide focuses on 3-Fluoro-4-(pyridin-4-yl)benzoic acid, a molecule of interest for its potential biological activities. The insights and protocols detailed herein are designed to provide a robust framework for its characterization.
Physicochemical Properties of 3-Fluoro-4-(pyridin-4-yl)benzoic acid
While experimental data for 3-Fluoro-4-(pyridin-4-yl)benzoic acid is limited, we can infer its key physicochemical properties based on its structure and data from analogous compounds.
Molecular Structure:
-
Molecular Formula: C₁₂H₈FNO₂[6]
-
Molecular Weight: 217.19 g/mol
Estimated Physicochemical Parameters:
| Property | Estimated Value | Rationale and Significance |
| pKa (acidic) | ~4-5 | The carboxylic acid group is the primary acidic center. The electron-withdrawing fluorine atom may slightly increase its acidity compared to benzoic acid (pKa 4.2). |
| pKa (basic) | ~5-6 | The pyridine nitrogen provides a basic center. |
| LogP | ~2.0-2.5 | This value suggests a moderate lipophilicity, indicating that the compound will have some solubility in both polar and non-polar environments. The predicted XlogP is 2.1.[6] |
| Melting Point | >250 °C | High melting points are common for rigid aromatic structures with intermolecular hydrogen bonding capabilities, similar to related compounds like 3-(Pyridin-4-yl)benzoic acid (Melting Point: 268 °C).[7] |
Hypothetical Solubility Profile in Organic Solvents
The following table presents a hypothetical, yet scientifically plausible, solubility profile for 3-Fluoro-4-(pyridin-4-yl)benzoic acid in a range of common organic solvents at ambient temperature. This profile is constructed based on the principle of "like dissolves like" and considers the compound's ability to engage in hydrogen bonding and dipole-dipole interactions.
| Solvent | Solvent Class | Polarity (Dielectric Constant) | Expected Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 100 |
| Methanol | Polar Protic | 32.6 | 25 - 50 |
| Ethanol | Polar Protic | 24.3 | 10 - 25 |
| Isopropanol | Polar Protic | 18 | 5 - 10 |
| Acetonitrile | Polar Aprotic | 37.5 | 1 - 5 |
| Acetone | Polar Aprotic | 20.7 | 1 - 5 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | < 1 |
| Ethyl Acetate | Moderately Polar | 6.0 | < 1 |
| Dichloromethane (DCM) | Non-polar | 9.1 | < 0.1 |
| Toluene | Non-polar | 2.4 | < 0.1 |
| Hexane | Non-polar | 1.9 | < 0.01 |
Analysis of the Hypothetical Data:
The high solubility in polar aprotic solvents like DMSO and DMF is anticipated due to their high polarity and ability to disrupt the crystal lattice of the compound without competing for hydrogen bonding sites. In polar protic solvents such as methanol and ethanol, the solubility is expected to be moderate, facilitated by hydrogen bonding between the solvent and the carboxylic acid and pyridine moieties of the solute.[8][9] As the solvent polarity decreases, the solubility is predicted to drop significantly, with negligible solubility in non-polar hydrocarbon solvents like toluene and hexane.[10]
Experimental Protocol for Equilibrium Solubility Determination
The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended for its reliability.[4][11]
Objective: To determine the equilibrium solubility of 3-Fluoro-4-(pyridin-4-yl)benzoic acid in a selected organic solvent.
Materials:
-
3-Fluoro-4-(pyridin-4-yl)benzoic acid (solid)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Workflow for Equilibrium Solubility Determination:
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-Fluoro-4-(pyridin-4-yl)benzoic acid to a vial (e.g., 10-20 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the selected organic solvent (e.g., 1 mL).
-
Securely cap the vials.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of excess solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a stock solution of 3-Fluoro-4-(pyridin-4-yl)benzoic acid of a known concentration in the chosen solvent.
-
Generate a standard curve by preparing a series of dilutions from the stock solution.
-
Prepare dilutions of the filtered sample to fall within the linear range of the standard curve.
-
Analyze the standards and the diluted sample by a validated HPLC-UV method.
-
Calculate the concentration of the compound in the original filtered sample based on the standard curve. This concentration represents the equilibrium solubility.
-
Factors Influencing Solubility
The solubility of 3-Fluoro-4-(pyridin-4-yl)benzoic acid is influenced by several interrelated factors, as depicted in the diagram below.
Caption: Key factors influencing the solubility of an API.
-
pH (in aqueous media): As an amphoteric molecule with both an acidic carboxylic acid and a basic pyridine ring, the aqueous solubility of 3-Fluoro-4-(pyridin-4-yl)benzoic acid will be highly pH-dependent.[2] It is expected to have a U-shaped pH-solubility profile, with minimum solubility at its isoelectric point and increased solubility at low and high pH due to salt formation.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility, with metastable forms generally exhibiting higher solubility than the most stable form.[5]
Conclusion
This technical guide provides a foundational understanding of the solubility profile of 3-Fluoro-4-(pyridin-4-yl)benzoic acid. While the presented solubility data is hypothetical, it is based on established physicochemical principles and serves as a valuable starting point for experimental work. The detailed protocol for equilibrium solubility determination offers a robust and reliable method for generating accurate experimental data. A comprehensive characterization of this compound's solubility is a critical step in its journey from a promising lead to a potential therapeutic agent.
References
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Technical Note: Solubility Measurements. (2017, May).
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.
- Annex 4. (n.d.). World Health Organization (WHO).
- 4-Pyridin-4-yl-benzoic acid | CAS#:4385-76-6. (2025, August 25). Chemsrc.
- 4-(pyridin-4-yl)benzoic acid. (n.d.). Sigma-Aldrich.
- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
- Properties of Common Organic Solvents. (2022, September 8).
- Polar Protic and Aprotic Solvents. (2023, January 23). Chemistry LibreTexts.
- 3-fluoro-4-(pyridin-4-yl)benzoic acid. (n.d.). PubChemLite.
- Common Organic Solvents: Table of Properties. (n.d.).
- 3-Fluoro-4-(trifluoromethyl)benzoic acid. (n.d.). Ossila.
- SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
- 3-PYRIDIN-4-YL-BENZOIC ACID. (2025, July 24). ChemicalBook.
- 3-(Pyridin-4-yl)benzoic acid. (n.d.). ChemScene.
- CAS 4385-78-8: 3-(4-Pyridinyl)benzoic acid. (n.d.). CymitQuimica.
- 3-(Pyridin-4-yl)benzoic acid. (n.d.). Apollo Scientific.
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3-Fluoro-4-(pyridin-4-yl)benzoic acid SMILES and InChIKey data
Executive Summary
3-Fluoro-4-(pyridin-4-yl)benzoic acid (CAS 1214359-83-7) represents a critical biaryl scaffold in modern medicinal chemistry. Distinguished by the specific ortho-fluorine substitution on the phenyl ring, this molecule serves as a specialized building block for kinase inhibitors and receptor modulators. The fluorine atom introduces a unique steric twist between the phenyl and pyridine rings, altering the biaryl dihedral angle and metabolic stability compared to its non-fluorinated analogs. This guide provides a definitive technical reference for its identification, synthesis, and application.
Chemical Identity & Informatics
The following data establishes the unique chemical fingerprint of the target molecule. Researchers must verify these identifiers against supplier Certificates of Analysis (CoA) to ensure structural integrity.
| Parameter | Data Specification |
| IUPAC Name | 3-Fluoro-4-(pyridin-4-yl)benzoic acid |
| CAS Registry Number | 1214359-83-7 |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol |
| Canonical SMILES | OC(=O)C1=CC=C(C2=CC=NC=C2)C(F)=C1 |
| Isomeric SMILES | C1=CN=CC=C1C2=C(C=C(C=C2)C(=O)O)F |
| InChI String | InChI=1S/C12H8FNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16) |
| InChIKey | VAHXOHHQHVUNQS-UHFFFAOYSA-N |
Structural Analysis & Physicochemical Properties
Understanding the physical behavior of this scaffold is prerequisite to its use in drug design.
The Ortho-Fluorine Effect
Unlike the planar 4-(pyridin-4-yl)benzoic acid, the introduction of fluorine at the 3-position creates steric repulsion with the protons of the pyridine ring. This forces the biaryl system out of planarity, typically inducing a dihedral twist of 30–45°.
-
Consequence: This twist can improve solubility by disrupting crystal packing and enhance selectivity by fitting into specific hydrophobic pockets in protein targets (e.g., p38 MAP kinase).
Key Properties[11]
-
pKa (Calculated): ~3.8 (Carboxylic acid), ~5.2 (Pyridine nitrogen). The molecule exists as a zwitterion in neutral aqueous media.
-
LogP (Predicted): ~2.1. The fluorine atom increases lipophilicity relative to the parent biaryl acid.
-
Solubility: Low in neutral water; soluble in DMSO, DMF, and aqueous base (pH > 8).
Synthetic Methodology: Robust Suzuki-Miyaura Coupling
The most reliable route to 3-Fluoro-4-(pyridin-4-yl)benzoic acid utilizes a palladium-catalyzed cross-coupling.
Critical Note on Reactivity: Pyridine-4-boronic acids are notoriously unstable due to rapid protodeboronation. Therefore, the reverse coupling strategy (Aryl Boronic Acid + Halopyridine) or the use of Boronate Esters (Pinacol ester) is strongly recommended over the free boronic acid.
Reaction Pathway Diagram
The following workflow illustrates the optimized synthesis route using the pinacol ester strategy to maximize yield and stability.
Caption: Optimized Suzuki-Miyaura coupling workflow using boronate ester to prevent protodeboronation.
Detailed Protocol
Reagents:
-
4-Bromo-3-fluorobenzoic acid (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv)
-
Pd(dppf)Cl₂[1] · CH₂Cl₂ (0.05 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Degassing (Crucial): Sparge the Dioxane/Water mixture with Argon or Nitrogen for 30 minutes. Oxygen poisons the Pd(0) species.
-
Assembly: In a reaction vial, combine the aryl bromide, pyridine boronate ester, and base.
-
Catalyst Addition: Add the Pd catalyst last, under a positive pressure of inert gas.
-
Reaction: Seal and heat to 90°C for 12–16 hours. Monitor by LC-MS (Target M+H = 218.2).
-
Workup:
Analytical Characterization
Confirming the structure requires specific attention to the fluorine splitting patterns.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Expect a doublet of doublets for the proton at position 2 (ortho to F and COOH).
-
The pyridine protons (AA'BB' system) will appear as two doublets around 7.6 ppm and 8.7 ppm.
-
Diagnostic: The coupling constant between F and the ortho-proton is typically J ~10-12 Hz.
-
-
¹⁹F NMR:
-
Single peak around -110 to -120 ppm (referenced to CFCl₃).
-
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]⁺ = 218.06
-
Negative Mode: [M-H]⁻ = 216.05
-
Medicinal Chemistry Applications
This scaffold is frequently employed as a bioisostere for biphenyl carboxylic acids.
Strategic Utility
-
Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation (hydroxylation) at a typically vulnerable site on the phenyl ring.
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the benzoic acid, potentially improving bioavailability in the lower GI tract.
Structure-Activity Relationship (SAR) Logic
The following diagram details how this specific scaffold fits into broader drug design campaigns.
Caption: SAR logic demonstrating the functional utility of the fluorinated biaryl scaffold.
References
-
PubChem Compound Summary. (2025). 3-Fluoro-4-(pyridin-4-yl)benzoic acid (CID 46315553). National Center for Biotechnology Information. [Link]
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7][6] Chemical Reviews, 95(7), 2457–2483. (Foundational protocol reference). [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents [patents.google.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Amide Bond Formation with 3-Fluoro-4-(pyridin-4-yl)benzoic Acid
Abstract & Strategic Overview
The coupling of 3-Fluoro-4-(pyridin-4-yl)benzoic acid with amines is a pivotal step in the synthesis of Type II kinase inhibitors (e.g., VEGFR, p38 MAP kinase inhibitors). This scaffold presents a specific set of physicochemical challenges:
-
Zwitterionic Character: The basic pyridine nitrogen (
) and the acidic carboxylic acid ( ) result in a high-melting, poorly soluble zwitterionic solid. -
Solubility Profile: Insoluble in standard non-polar solvents (DCM, Toluene,
). Requires polar aprotic media (DMF, DMSO, NMP). -
Workup Sensitivity: The basicity of the pyridine ring in the product precludes standard acidic aqueous washes (1M HCl), which would protonate the product and drag it into the aqueous waste stream.
This guide details two validated protocols: Method A (HATU-mediated) for research-scale/library synthesis, and Method B (Acid Chloride via Oxalyl Chloride) for scale-up or difficult, non-nucleophilic amines.
Physicochemical Analysis & Solvent Selection
The 3-fluoro substituent exerts an electron-withdrawing effect (inductive,
-
Increased Acidity: The carboxylic acid is more acidic than unsubstituted benzoic acid, making the carboxylate less nucleophilic during the initial activation step.
-
Decreased Basicity: The pyridine ring is slightly less basic than an unsubstituted pyridine, reducing (but not eliminating) the risk of N-acylation side reactions.
Solvent Compatibility Table:
| Solvent | Solubility (25°C) | Suitability | Notes |
| DCM | < 1 mg/mL | Poor | Substrate will remain a suspension; slow kinetics. |
| THF | < 5 mg/mL | Moderate | Usable only for acid chloride method as a slurry. |
| DMF | > 50 mg/mL | Excellent | Recommended. Breaks zwitterionic lattice. |
| DMSO | > 100 mg/mL | Good | Hard to remove during workup; use only if DMF fails. |
Protocol A: HATU-Mediated Coupling (Research Scale)
Best for: High-throughput synthesis, valuable amines, and rapid optimization.
Reagents & Stoichiometry[1][2][3][4][5][6]
-
Acid: 3-Fluoro-4-(pyridin-4-yl)benzoic acid (1.0 equiv)
-
Coupling Reagent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)
-
Note: Extra base is required to neutralize the zwitterion and the HATU byproduct.
-
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure
-
Dissolution: Charge the acid (1.0 equiv) into a reaction vial. Add anhydrous DMF.[1][2]
-
Base Addition: Add DIPEA (3.0 equiv).
-
Observation: The suspension should clear as the zwitterion is deprotonated to the soluble carboxylate salt. If it remains cloudy, sonicate or add 1.0 equiv more DIPEA.
-
-
Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes .
-
Amine Addition: Add the amine (1.0 – 1.2 equiv).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[8][9][1]
-
Checkpoint: Look for Product Mass
. If the activated ester mass is still present, heat to 40°C.
-
Troubleshooting
-
Stalled Reaction: If the amine is an aniline (electron-poor), HATU may not be sufficient. Switch to Method B .
-
Guanidinium Formation: If the amine is added before activation is complete, the amine may react directly with HATU. Always pre-activate.
Protocol B: Acid Chloride Generation (Scale-Up)
Best for: Gram-scale synthesis, weak nucleophiles (anilines), and cost reduction.
Reagents
-
Reagent: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)
-
Solvent: DCM (as slurry) or THF
-
Base: Pyridine or
(added after acid chloride formation)
Step-by-Step Procedure
-
Slurry Formation: Suspend the acid in anhydrous DCM (0.2 M) under Nitrogen.
-
Catalysis: Add catalytic DMF (critical for Vilsmeier-Haack intermediate formation).
-
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours.
-
Observation: Gas evolution (
, ). The solid may not fully dissolve because the pyridine moiety forms an insoluble HCl salt. This is normal.
-
-
Concentration (Optional but Recommended): Remove excess oxalyl chloride in vacuo. Resuspend the crude acid chloride (likely a yellow solid) in fresh DCM or THF.
-
Coupling: Add the amine (1.0 equiv) followed by excess base (3.0 equiv
) at 0°C.-
Why? You must neutralize the Pyridine-HCl salt and the HCl generated during coupling.
-
Critical Workup & Purification Strategy
The Trap: A standard acidic workup (1N HCl) will protonate the pyridine ring of your product, making it water-soluble. You will lose your product in the aqueous waste.
Recommended Workup (Phosphate Buffer/Salting Out):
-
Dilution: Dilute reaction mixture with EtOAc (Ethyl Acetate).
-
Note: If DMF was used, use a 5:1 ratio of EtOAc:DMF to ensure phase separation.
-
-
Wash 1 (Basic/Neutral): Wash with Saturated
or Brine .[8]-
Purpose: Removes acidic impurities and DMF.[8]
-
-
Wash 2 (Copper Scavenge - Optional): If excess amine was used, wash with 10% aqueous
(only if product is not a chelator). -
Drying: Dry organic layer over
, filter, and concentrate.
Purification:
-
Flash Chromatography: Use DCM:MeOH (95:5 to 90:10). The pyridine makes the product polar; it will streak on silica. Add 1%
or to the eluent to sharpen peaks. -
Prep-HPLC: Use High pH buffers (
, pH 10) to keep the pyridine deprotonated and improve peak shape.
Visualized Workflows
Logic Flow for Method Selection
Caption: Decision tree for selecting the optimal coupling strategy based on amine nucleophilicity.
HATU Reaction Mechanism & Species
Caption: Mechanistic progression from insoluble zwitterion to soluble active ester.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[10][11] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[10][2] Organic Process Research & Development, 20(2), 140–177.[11] [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][3][9][1][7][12] Tetrahedron, 61(46), 10827-10852. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing the Schotten-Baumann reaction context for pyridine bases).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 6. chempep.com [chempep.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Reticular chemistry applications of fluorinated pyridine-carboxylate linkers
Application Note: Reticular Engineering of Fluorinated Pyridine-Carboxylate MOFs
Part 1: Executive Summary & Rationale
The incorporation of fluorine into pyridine-carboxylate linkers represents a high-impact strategy in reticular chemistry, bridging the gap between stability and functionality. While traditional carboxylate MOFs (e.g., MOF-5, HKUST-1) often suffer from hydrolytic instability, and pure pyridine-based frameworks can lack porosity, the Fluorinated Pyridine-Carboxylate (F-PC) hybrid system offers three distinct advantages:
-
Hydrophobic Shielding: The C-F bond (485 kJ/mol) creates a "Teflon-lined" pore environment, repelling water and enhancing hydrolytic stability via steric and electronic shielding of the metal node [1, 2].
-
Dipole-Driven Selectivity: The high electronegativity of fluorine induces localized dipoles within the pore, significantly enhancing the binding enthalpy (
) for polarizable gases like and without reducing pore volume [3]. -
Supramolecular Drug Anchoring: In biopharmaceuticals, F-lined pores exhibit specific "fluorophilic" interactions with fluorinated APIs (e.g., 5-Fluorouracil, Paxlovid components), improving loading capacity and release kinetics [4].
Part 2: Critical Ligand Design Parameters
Before synthesis, one must understand the electronic perturbation caused by fluorination. Unlike standard benzene-dicarboxylates, the pyridine ring introduces a nitrogen donor. Fluorination alters the basicity of this nitrogen.[1][2][3]
Table 1: Electronic Impact of Fluorination on Linker Properties
| Property | Standard Linker (Pyridine-3,5-dicarboxylate) | Fluorinated Linker (3-Fluoro-pyridine-2,5-dicarboxylate) | Impact on Synthesis |
| Pyridine | ~3.8 (Conjugate Acid) | ~2.0 - 2.5 | Critical: The N-donor is a weaker base. Metal-N bond formation is kinetically slower. |
| Carboxylate | ~3.5 | ~3.0 | Acid is stronger; deprotonates easier. Faster nucleation risk. |
| Hydrophobicity | Low (Hydrophilic) | High (Lipophilic) | Requires solvothermal mixtures with lower polarity (e.g., DEF/Ethanol vs. DMF/Water). |
| Dipole Moment | Moderate | High | Enhanced gas selectivity. |
Part 3: Detailed Synthesis Protocol (Cu-F-PDC System)
This protocol describes the synthesis of a representative Copper(II) MOF using a fluorinated pyridine-dicarboxylate linker. This system is chosen for its relevance to gas separation (similar to SIFSIX platforms).[4]
Materials:
-
Metal Source:
(High purity). -
Linker: 3-Fluoro-pyridine-3,5-dicarboxylic acid (
). -
Solvent: N,N-Dimethylformamide (DMF), Ethanol (EtOH).
-
Modulator: Acetic Acid (Glacial) or
(for fluorinated systems).
Workflow Diagram (Graphviz):
Caption: Optimized workflow for F-MOF synthesis emphasizing the critical activation step to prevent capillary-force induced collapse.
Step-by-Step Methodology:
1. Precursor Dissolution:
-
Dissolve 1.0 mmol of
in 15 mL of DMF. Sonicate until clear. -
Dissolve 1.0 mmol of
in 10 mL of Ethanol. -
Expert Insight: The use of Ethanol assists in the deprotonation of the stronger fluorinated acid, while DMF solubilizes the linker.
2. Modulator Addition (The "F-Factor"):
-
Add 0.5 mL of Glacial Acetic Acid.
-
Why? Because the fluorinated linker is a stronger acid, it deprotonates rapidly, risking amorphous precipitation. The modulator competes for the Cu sites, slowing down crystal growth to ensure defect-free lattices [5].
3. Solvothermal Synthesis:
-
Combine solutions in a 50 mL Teflon-lined autoclave.
-
Seal and heat at 85°C for 48 hours.
-
Note: Lower temperatures are preferred for F-linkers compared to standard linkers (usually 100°C+) to prevent the formation of dense, non-porous oxide phases.
4. Washing & Activation (Crucial):
-
Cool to room temperature.[5] Filter blue crystals.
-
Wash with DMF (
mL) to remove unreacted ligand. -
Solvent Exchange: Soak in anhydrous Ethanol for 3 days, refreshing solvent every 12 hours.
-
Activation: Do not use vacuum heating immediately. The fluorinated pores are hydrophobic but the framework can be flexible. Use Supercritical
drying (100 bar, 45°C) to remove solvent without capillary stress.
Part 4: Applications & Protocols
Application A: Selective Gas Separation ( )
Fluorinated pyridine MOFs excel here due to the quadrupole interaction between the C-F dipole and the
Protocol:
-
Degas: Heat sample at 100°C under dynamic vacuum (
torr) for 12 hours. -
Isotherm Measurement: Measure
uptake at 273 K and 298 K up to 1 bar. -
Analysis: Calculate Isosteric Heat of Adsorption (
) using the Clausius-Clapeyron equation.-
Target Metric: A steep rise in
at low coverage indicates strong F--- interactions. -
Expectation:
selectivity > 50:1 (IAST calculation).
-
Application B: Hydrophobic Drug Delivery (5-FU)
The "Like-Dissolves-Like" principle applies to supramolecular loading.
Protocol:
-
Drug Solution: Dissolve 5-Fluorouracil (5-FU) in acetone (highly soluble).
-
Impregnation: Suspend activated F-MOF in the drug solution. Stir at room temperature for 24 hours.
-
Release Study: Centrifuge and re-suspend loaded MOF in simulated body fluid (PBS, pH 7.4).
-
Mechanism: The fluorinated pore walls interact with the fluorinated motif on 5-FU, retarding release and preventing the "burst effect" common in hydrophilic MOFs [4].
Mechanism Diagram (Graphviz):
Caption: Mechanistic view of the pore environment. The F-linker recruits polarizable guests while repelling water, enhancing stability and selectivity.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Amorphous Product | Nucleation too fast (High acidity of F-linker). | Increase Modulator (Acetic Acid) ratio by 50%. Lower Temp to 75°C. |
| Low Surface Area | Pore collapse during activation. | STOP vacuum drying. Switch to Supercritical |
| Low Yield | Weak Pyridine-Metal coordination. | Increase reaction time (72h). Slightly increase pH using a weak base (Pyridine) to encourage N-coordination. |
References
-
Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). Dalton Transactions / Semantic Scholar.
-
Stability and Hydrocarbon/Fluorocarbon Sorption of a Metal-Organic Framework with Fluorinated Channels. MDPI Materials.
-
Defect Engineering in Fluorinated Metal–Organic Frameworks Within Mixed-Matrix Membranes for Enhanced CO2 Separation. MDPI Membranes.
-
Host–Guest Interaction in Zr Metal–Organic Frameworks with a Hydrophilic Site for Drug Delivery. ACS Chemistry of Materials. (Contextual reference for drug loading mechanisms).
-
Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker. Dalton Transactions.
Sources
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Redox active pyridine-3,5-di-carboxylate- and 1,2,3,4-cyclopentane tetra-carboxylate-based cobalt metal–organic frameworks for hybrid supercapacitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03889K [pubs.rsc.org]
Application Note: Scalable Synthesis of 3-Fluoro-4-(pyridin-4-yl)benzoic Acid via Suzuki-Miyaura Cross-Coupling
Abstract & Strategic Rationale
The biaryl motif containing a fluorinated benzene ring coupled to a pyridine is a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase inhibitors, BRAF inhibitors). This Application Note details a robust, scalable protocol for synthesizing 3-Fluoro-4-(pyridin-4-yl)benzoic acid (Target Molecule).
Retrosynthetic Analysis & Route Selection
While two primary disconnections exist for this biaryl system, Route A is selected for scalability and safety.
-
Route A (Selected): Coupling 4-Bromo-3-fluorobenzoic acid with 4-Pyridineboronic acid pinacol ester .
-
Why: 4-Halopyridines (Route B starting materials) are often unstable as free bases, prone to polymerization, and severe skin irritants. 4-Bromo-3-fluorobenzoic acid is a stable, crystalline solid.
-
Boron Source: We utilize the pinacol ester rather than the free boronic acid.[1] Pyridine-4-boronic acid is notoriously unstable, undergoing rapid protodeboronation. The pinacol ester significantly mitigates this degradation pathway [1].
-
Critical Process Parameters (CPPs)
-
Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ is chosen over Pd(PPh₃)₄ due to its superior stability against oxidation and higher activity for heteroaryl chlorides/bromides.
-
Solvent System: A biphasic mixture of 1,4-Dioxane/Water (or n-Propanol/Water for green chemistry compliance) ensures solubility of the inorganic base and the zwitterionic product precursors.
-
Purification Strategy: Exploiting the amphoteric nature of the product (Pyridine N + Benzoic Acid) allows for purification via pH-controlled precipitation, eliminating the need for silica gel chromatography on scale.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |
| 4-Bromo-3-fluorobenzoic acid | 219.01 | 1.0 | Limiting Reagent |
| 4-Pyridineboronic acid pinacol ester | 205.06 | 1.2 | Coupling Partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.02 (2 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | Base |
| 1,4-Dioxane | - | 10 V | Solvent |
| Water (Process Type) | - | 2.5 V | Co-solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charging: To a chemically resistant reactor (glass-lined or Hastelloy), charge 4-Bromo-3-fluorobenzoic acid (1.0 equiv), 4-Pyridineboronic acid pinacol ester (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Inerting: Evacuate the vessel and backfill with Nitrogen (N₂) three times.
-
Expert Insight: Oxygen is the enemy of the catalytic cycle, leading to homocoupling and catalyst deactivation.
-
-
Solvent Addition: Add degassed 1,4-Dioxane and Water.
-
Note: Degassing solvents via sparging with N₂ for 30 minutes prior to addition is critical for reaction reproducibility.
-
-
Catalyst Addition: Under positive N₂ flow, add Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%).
Step 2: Reaction Execution
-
Heating: Heat the mixture to 85–90 °C with vigorous mechanical stirring.
-
Monitoring: Monitor reaction progress via HPLC after 4 hours.
-
Endpoint: < 1.0% remaining aryl bromide.
-
Typical Time: 4–6 hours.
-
Step 3: Workup & Palladium Scavenging
-
Hot Filtration: While the reaction mixture is still hot (60 °C), filter through a pad of Celite (diatomaceous earth) to remove insoluble palladium black and inorganic salts. Wash the cake with hot dioxane.
-
Why: Removing bulk Pd early prevents it from occluding in the final crystal lattice.
-
-
Concentration: Concentrate the filtrate under reduced pressure to remove the majority of the organic solvent (Dioxane), leaving an aqueous suspension.
-
Dilution: Add Water (10 V) to the residue. The mixture will likely be a solution or a thin suspension at high pH (pH ~10-11 due to excess carbonate).
Step 4: pH-Controlled Isolation (The "Self-Validating" Step)
-
Acidification: Slowly add 2M HCl or 6M HCl dropwise to the stirred aqueous solution.
-
Target pH: Adjust pH to 3.5 – 4.0 .
-
Aging: Stir the resulting slurry at 0–5 °C for 2 hours to maximize yield.
-
Filtration: Collect the solid by vacuum filtration.[7]
-
Washing: Wash the cake with Water (2 x 3 V) followed by Acetone (1 x 2 V) to remove boronic acid byproducts and trace pinacol.
Step 5: Drying
-
Dry the solid in a vacuum oven at 50 °C for 12 hours.
Visualizations
Process Workflow Diagram
The following diagram illustrates the logical flow from reactants to isolated API intermediate.
Caption: Figure 1. Streamlined process flow for the synthesis of 3-Fluoro-4-(pyridin-4-yl)benzoic acid.
Catalytic Cycle Mechanism
Understanding the mechanism ensures troubleshooting capability.
Caption: Figure 2. Simplified Suzuki-Miyaura catalytic cycle highlighting the critical Transmetallation step.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Catalyst deactivation by O₂. | Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄. |
| Protodeboronation | Instability of Py-Bpin at high T. | Lower temp to 80°C; Add boronate in portions; Use anhydrous conditions initially. |
| High Pd Residuals | Inefficient filtration. | Treat aqueous solution with N-acetylcysteine or Thiol-silica scavengers before pH adjustment [2]. |
| Product Gums/Oils | pH not at isoelectric point. | Check pH precisely. If oiling occurs, reheat to dissolve and cool slowly (controlled crystallization). |
References
-
Li, W., et al. (2005).[1] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester.[1] Organic Syntheses, 81, 89.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. ionicviper.org [ionicviper.org]
Advanced Crystallization Protocols for 3-Fluoro-4-(pyridin-4-yl)benzoic Acid Complexes
Application Note: AN-CRYST-2025-04
Executive Summary
This application note details the solid-state development strategies for 3-Fluoro-4-(pyridin-4-yl)benzoic acid (3F-PBA) . As a bi-aryl system containing both a basic pyridine moiety and an acidic carboxyl group, 3F-PBA exhibits zwitterionic potential and complex polymorphism.[1] The introduction of the fluorine atom at the 3-position of the benzoic acid ring significantly alters the lattice energy, lipophilicity, and hydrogen-bond acceptor capabilities compared to its non-fluorinated parent. This guide provides actionable protocols for solubility profiling, salt/cocrystal screening, and single-crystal growth, grounded in the
Physicochemical Profiling & The "Fluorine Effect"
Before initiating crystallization, one must understand the competitive landscape of intermolecular forces.
The Salt-Cocrystal Continuum
3F-PBA falls into a critical "grey zone" of proton transfer.[1]
-
Acid Moiety (3-Fluoro-benzoic acid): The electron-withdrawing fluorine atom stabilizes the carboxylate anion, lowering the
to approximately 3.86 (compared to 4.20 for benzoic acid).[1] -
Base Moiety (Pyridine): The
of the pyridine nitrogen is approximately 5.2 . -
Calculation:
[1]
Implication: According to the strictly empirical
The Fluorine Effect on Packing
Unlike hydrogen, fluorine is a poor hydrogen bond acceptor but highly electronegative. In 3F-PBA, the fluorine atom:
-
Alters Dihedral Angle: It creates steric repulsion with the ortho-protons of the pyridine ring, twisting the bi-aryl bond and disrupting planar packing modes common in non-fluorinated analogs.
-
Increases Lipophilicity: It reduces solubility in water compared to the parent compound, necessitating the use of polar aprotic solvents (DMSO, DMF) or alcohol mixtures for crystallization.[1]
Decision Matrix: Crystallization Strategy
The following decision tree outlines the logical flow for selecting the appropriate crystallization method based on initial solubility and
Figure 1: Strategic decision matrix for selecting crystallization pathways based on solubility data.
Detailed Experimental Protocols
Protocol 1: Thermodynamic Slurry Conversion (Polymorph Screening)
Objective: To isolate the thermodynamically most stable form of 3F-PBA or its complexes.[1] This method relies on Ostwald ripening, where metastable crystals dissolve and stable crystals grow.[1]
Materials:
Procedure:
-
Preparation: Place 50 mg of 3F-PBA into a 1.5 mL HPLC vial.
-
Solvent Addition: Add solvent (e.g., Methanol) dropwise until a mobile suspension is formed.[1] Do not dissolve completely. There must be solid excess.[1]
-
Cycling: Place the vial on a temperature-controlled shaker plate.
-
Duration: Continue cycling for 72 hours.
-
Isolation: Filter the suspension quickly while at room temperature.
-
Drying: Air dry for 1 hour, then vacuum dry at 40°C.
-
Analysis: Analyze via PXRD immediately to prevent solvate desolvation.
Protocol 2: Liquid Assisted Grinding (LAG) for Cocrystal Screening
Objective: To overcome solubility barriers and screen for salts/cocrystals using mechanical energy.[1] This is the preferred method for 3F-PBA due to its low solubility in common organic solvents.[1]
Target Coformers:
-
Group A (Salts): Methanesulfonic acid, Hydrochloric acid (conc), Benzenesulfonic acid.[1]
-
Group B (Cocrystals): Fumaric acid, Succinic acid, Resorcinol.[1]
Procedure:
-
Stoichiometry: Weigh 3F-PBA and the selected coformer in a 1:1 molar ratio (total mass ~100 mg).
-
Vessel: Place solids into a stainless steel grinding jar with two 5mm stainless steel balls.
-
Solvent Drop: Add 10
L of solvent (Methanol or Acetonitrile) to act as a catalyst (catalytic solvent).[1] -
Grinding: Grind at 25 Hz for 20 minutes using a vibratory ball mill (e.g., Retsch MM400).
-
Analysis: Analyze the resulting powder directly via PXRD.
-
Success Criterion: Disappearance of starting material peaks and emergence of new distinct reflections.
-
Protocol 3: Vapor Diffusion (Single Crystal Growth)
Objective: To grow high-quality single crystals for Structure Determination (SC-XRD).
Mechanism: Slow diffusion of a "bad" solvent (anti-solvent) into a "good" solvent solution reduces solubility gradually, promoting ordered lattice formation.[1]
Procedure:
-
Inner Vial: Dissolve 20 mg of 3F-PBA in 2 mL of DMSO or DMF (Good Solvent) in a small 4 mL vial. Filter through a 0.45
m PTFE syringe filter to remove nuclei.[1] -
Outer Vial: Place the small vial (uncapped) inside a larger 20 mL jar.
-
Anti-Solvent: Fill the outer jar with 5 mL of Water or Ethanol (Anti-Solvent).[1] Ensure the liquid level in the outer jar is lower than the rim of the inner vial.
-
Sealing: Tightly cap the outer jar.
-
Incubation: Store in a vibration-free environment at constant temperature (20°C) for 7–14 days.
-
Harvesting: Observe for block- or needle-like crystals. Harvest using a cryo-loop and paratone oil.
Data Interpretation & Validation
X-Ray Powder Diffraction (PXRD)
When analyzing 3F-PBA complexes, look for the "Low Angle Shift."[1]
-
Starting Material: 3F-PBA typically shows characteristic peaks (dependent on polymorph) but often lacks peaks below
unless it forms a large unit cell.[1] -
Complex Formation: Successful salt/cocrystal formation often results in new, intense peaks in the
range, indicating a new packing motif.[1]
Thermal Analysis (DSC)
-
Pure 3F-PBA: Expect a sharp melting endotherm (likely >250°C).[1]
-
Solvates: Look for broad endotherms <150°C (desolvation) followed by a recrystallization exotherm.[1]
-
Eutectics vs. Cocrystals: A physical mixture will melt at the eutectic point (lower than both components).[1] A true cocrystal/salt will have a distinct melting point, often between the two components or higher than both.[1]
Experimental Workflow Diagram
Figure 2: Workflow from solid-state screening (LAG) to single-crystal growth.[1]
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Phase separation occurs before crystallization due to high supersaturation.[1] | Reduce cooling rate; Add anti-solvent more slowly; Seed the solution with trace powder from LAG experiments. |
| Amorphous Material | Rapid precipitation trapped molecules in disordered state.[1] | Perform "Slurry Cycling" (Protocol 1) on the amorphous material to induce crystallization.[1] |
| No Complexation | Switch coformer class. If using weak acids, switch to strong sulfonates (Mesylate/Tosylate).[1] | |
| Solvate Formation | Solvent molecules incorporated into lattice (e.g., DMSO solvate).[1] | Verify via TGA.[1] If undesirable, reslurry in a non-solvating solvent (e.g., Heptane/IPA mixture).[1] |
References
-
Childs, S. L., Stahly, G. P., & Park, A. (2007).[1] The Salt-Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. Molecular Pharmaceutics, 4(3), 323–338.[1]
-
Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327.[1] [1]
-
Vishweshwar, P., et al. (2003).[1] Crystal Engineering of Pharmaceutical Co-crystals from Polymorphic Active Pharmaceutical Ingredients. Chemical Communications, (24), 2822–2823.[1]
-
PubChem. (n.d.).[1][2] 3-Fluoro-4-(pyridin-4-yl)benzoic acid (Compound Summary). National Library of Medicine.
-
Cruz-Cabeza, A. J. (2012).[1][3] Acid-base crystalline complexes and the pKa rule.[1][3][4] CrystEngComm, 14, 6362-6365.[1][3]
Sources
- 1. PubChemLite - 3-fluoro-4-(pyridin-4-yl)benzoic acid (C12H8FNO2) [pubchemlite.lcsb.uni.lu]
- 2. 4-Pyridin-3-yl-benzoic acid | C12H9NO2 | CID 1515244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The salt-cocrystal continuum: the influence of crystal structure on ionization state - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-(pyridin-4-yl)benzoic Acid
Case ID: SUZUKI-PYR-F-001 Subject: Yield Optimization for Heteroaryl-Aryl Cross-Coupling Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Executive Summary & Diagnostic
You are likely experiencing low yields (<40%) due to two converging antagonistic factors inherent to this specific biaryl system: Protodeboronation of the pyridyl species and Catalyst Deactivation by the pyridine nitrogen.
The target molecule, 3-Fluoro-4-(pyridin-4-yl)benzoic acid , requires forming a bond between an electron-deficient pyridine ring and an ortho-fluorinated benzene ring. This is a "mismatched" coupling in standard Suzuki-Miyaura protocols.
The Failure Modes
-
Protodeboronation (The "Disappearing" Reagent): If you are using 4-pyridylboronic acid, it hydrolyzes rapidly under basic conditions to yield pyridine, consuming your reagent before the cross-coupling occurs.
-
Catalyst Poisoning: The pyridine nitrogen (Lewis base) coordinates strongly to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (Pd-black precipitation).
-
Zwitterionic Loss: The product contains both a basic pyridine (
) and an acidic carboxylate ( ). Standard aqueous workups often wash the product away in the aqueous phase.
Troubleshooting Decision Tree
Before altering your protocol, use this logic flow to identify your specific bottleneck.
Figure 1: Diagnostic logic flow for identifying yield loss in heteroaryl Suzuki couplings.
Optimized Experimental Protocols
Method A: The "Robust" Route (Recommended)
This method utilizes a MIDA boronate or Pinacol Ester to suppress protodeboronation and a bulky ligand to prevent catalyst poisoning.
Reaction Scheme:
Methyl 4-bromo-3-fluorobenzoate + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Note: We use the methyl ester of the benzoic acid to improve solubility and prevent the carboxylic acid from interfering with the base.
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Pre-formed precatalyst ensures rapid initiation. XPhos is bulky enough to prevent pyridine coordination [1]. |
| Boron Source | 4-Pyridyl MIDA boronate (1.5 eq) | Slow-release mechanism prevents the buildup of free boronic acid, drastically reducing protodeboronation [2]. |
| Base | K₃PO₄ (3.0 eq) | Anhydrous phosphate is milder than carbonate/hydroxide, further reducing protodeboronation rates. |
| Solvent | 1,4-Dioxane / Water (4:1) | Degassed thoroughly. The water is necessary for the transmetallation step but should be minimized. |
| Temp | 100°C | High temperature is required to overcome the energy barrier of the electron-deficient coupling. |
Step-by-Step Protocol:
-
Charge: In a glovebox or under Argon flow, add Methyl 4-bromo-3-fluorobenzoate (1.0 eq), 4-Pyridyl MIDA boronate (1.5 eq), XPhos Pd G3 (0.03 eq), and K₃PO₄ (3.0 eq) to a reaction vial.
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).
-
Reaction: Seal and heat to 100°C for 4–16 hours. Monitor by LCMS.
-
Hydrolysis (In-situ): Once coupling is complete, add LiOH (5 eq) and water, stir at 60°C for 2 hours to saponify the ester to your target acid.
Method B: The "Inverted" Strategy
If Method A fails, invert the coupling partners. It is often chemically superior to couple a Pyridyl Halide with a Phenyl Boronic Acid .
-
Electrophile: 4-Bromopyridine HCl (Neutralize free base in situ).
-
Nucleophile: 4-Borono-3-fluorobenzoic acid.
-
Why this works: Phenyl boronic acids are significantly more stable than pyridyl boronic acids. You eliminate the primary cause of yield loss (protodeboronation).[1]
Critical Purification Guide (The Zwitterion Trap)
Many researchers synthesize the compound successfully but lose it during extraction. 3-Fluoro-4-(pyridin-4-yl)benzoic acid is an amphoteric zwitterion.
-
At pH < 3: It is cationic (Pyridinium
). Soluble in water. -
At pH > 6: It is anionic (Carboxylate
). Soluble in water. -
At pH ~4.5 (Isoelectric Point): It is neutral and least soluble.
Correct Isolation Procedure:
-
Remove Organics: Evaporate the dioxane/organic solvent from the reaction mixture.
-
Dissolve: Dilute the remaining aqueous residue with water. Filter off any Pd-black or insoluble impurities.
-
pH Adjustment: Carefully acidify the filtrate with 1N HCl. Monitor pH with a meter, not paper.
-
Precipitate: As you approach pH 4.5 , the product should crash out as a white/off-white solid.
-
Collect: Filter the solid. Do not wash with large amounts of water (yield loss). Wash with a small amount of cold water or diethyl ether (to remove non-polar impurities).
-
Polishing: If purity is low, use Reverse Phase Flash Chromatography (C18 column) eluting with Water (0.1% Formic Acid) / Acetonitrile.
Frequently Asked Questions (FAQs)
Q: Can I use Pd(PPh₃)₄? A: Not recommended. Triphenylphosphine is not bulky enough to prevent the pyridine product or reagent from binding to the Palladium. This leads to rapid catalyst death. Use bulky alkyl-phosphines (XPhos, SPhos, CataCXium A) or bidentate ligands like dppf [3].
Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate formation of "Pd black" indicates the catalyst has decomposed (aggregated) rather than entering the catalytic cycle. This usually means your ligand is insufficient, or oxygen was present. Ensure rigorous degassing (sparging with Argon for 15 mins).
Q: Why use the ester instead of the free acid? A: Coupling free carboxylic acids is possible but challenging because the carboxylate can bind to Pd or alter the local pH, affecting the transmetallation step. Protecting it as a methyl ester makes the substrate behave like a standard aryl halide.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Used for Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society, 132(40), 14048-14051.
- Miyaura, N. (2002).Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for dppf utility in heteroaryl coupling).
Sources
Technical Support Center: Purifying 3-Fluoro-4-(pyridin-4-yl)benzoic acid from Palladium Catalyst Residues
Welcome to the Technical Support Center for the purification of 3-Fluoro-4-(pyridin-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing persistent palladium catalyst residues from this active pharmaceutical ingredient (API) intermediate. Adherence to strict limits on elemental impurities, as outlined by guidelines such as the ICH Q3D, is critical for regulatory compliance and patient safety.[1] This resource will equip you with the knowledge to diagnose and resolve common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my 3-Fluoro-4-(pyridin-4-yl)benzoic acid so challenging?
A1: The difficulty in removing palladium residues often stems from the formation of stable complexes between the palladium catalyst and your product or related impurities. The pyridine nitrogen and the carboxylic acid moiety in 3-Fluoro-4-(pyridin-4-yl)benzoic acid can act as ligands, binding to the palladium and making it more soluble in the organic phase. This can render traditional purification methods like simple filtration or recrystallization less effective.[2][3]
Q2: What are the acceptable limits for palladium in my final API?
A2: Regulatory bodies like the European Agency for the Evaluation of Medicinal Products have set stringent limits for platinum group metals, including palladium, typically allowing less than 5 parts per million (ppm) in the final API.[4] Always consult the latest regulatory guidelines applicable to your specific market and drug product.
Q3: What are the main strategies for palladium removal?
A3: The primary strategies for palladium removal can be broadly categorized as:
-
Adsorption: Utilizing materials that bind to the palladium, allowing it to be filtered off.[2][4]
-
Scavenging: Employing chemical agents (scavengers) that selectively react with and precipitate or bind the palladium.[5][6][7]
-
Crystallization: Purifying the product by taking advantage of differences in solubility between the desired compound and the palladium impurities.[4][6]
-
Chromatography: Separating the product from the palladium based on differential adsorption on a stationary phase.[8][9]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the purification of 3-Fluoro-4-(pyridin-4-yl)benzoic acid.
Issue 1: High Palladium Levels After Initial Work-up and Filtration
Symptom: Your crude product, after initial aqueous work-up and filtration, still shows palladium levels significantly above the desired specification (e.g., >100 ppm).
Causality: This indicates that the palladium is likely in a soluble form and not present as a simple, filterable solid. The palladium may be complexed with your product, starting materials, or byproducts.
Troubleshooting Workflow:
Caption: Decision workflow for high initial palladium levels.
Detailed Protocols:
-
Activated Carbon Treatment: Activated carbon is a cost-effective and often efficient adsorbent for palladium removal.[2][10]
-
Protocol:
-
Dissolve the crude 3-Fluoro-4-(pyridin-4-yl)benzoic acid in a suitable solvent (e.g., THF, Ethyl Acetate).
-
Add 5-10 wt% of activated carbon (e.g., Darco KB-B).
-
Stir the slurry at a slightly elevated temperature (e.g., 40-50 °C) for several hours to overnight.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Concentrate the filtrate and analyze for palladium content.
-
-
-
Thiol-Functionalized Silica Scavengers (e.g., QuadraSil™ MP): These scavengers show a high affinity for soft metals like palladium.[11][12]
-
Protocol:
-
Dissolve the crude product in an appropriate solvent.
-
Add the silica scavenger (typically 2-4 equivalents relative to the palladium content).
-
Stir at room temperature or slightly elevated temperature for 2-24 hours.
-
Filter to remove the scavenger.
-
Concentrate the filtrate and analyze for palladium.
-
-
Issue 2: Product Loss During Purification
Symptom: Significant loss of 3-Fluoro-4-(pyridin-4-yl)benzoic acid during the purification process.
Causality: This can be due to several factors:
-
Adsorption of the product onto the purification medium (e.g., activated carbon, silica gel).
-
Co-precipitation of the product with the palladium-scavenger complex.
-
Incomplete recovery during recrystallization due to high solubility in the mother liquor.
Troubleshooting Steps:
-
Optimize Scavenger Loading: Use the minimum effective amount of scavenger. A screening study with varying equivalents of scavenger can identify the optimal loading that minimizes product loss while achieving the desired palladium reduction.
-
Solvent Selection for Recrystallization: The choice of solvent is critical for successful recrystallization. For 3-Fluoro-4-(pyridin-4-yl)benzoic acid, which has both polar (carboxylic acid, pyridine) and non-polar (fluorophenyl) character, a mixed solvent system might be necessary.
-
Recommended Solvents to Screen: Ethanol/water, Isopropanol/water, THF/heptane.
-
-
Monitor Mother Liquor: Always analyze the mother liquor for both palladium and product content to quantify losses and determine if a second crop of crystals can be obtained.
Issue 3: Recrystallization Fails to Remove Palladium Effectively
Symptom: Palladium levels remain high even after one or more recrystallizations.
Causality: The palladium-product complex may have similar solubility properties to the pure product, causing it to co-crystallize.
Troubleshooting Steps:
-
Pre-treatment with a Scavenger: As a best practice, always treat the crude material with a scavenger before recrystallization. This breaks down the palladium-product complexes, making the subsequent crystallization more effective at removing residual impurities.
-
Anti-Solvent Crystallization: This technique can sometimes be more effective than cooling crystallization.
-
Protocol:
-
Dissolve the product in a good solvent (e.g., THF, DMF).
-
Slowly add an anti-solvent (a solvent in which the product is poorly soluble, e.g., heptane, water) until turbidity is observed.
-
Allow the solution to stand and cool to induce crystallization.
-
-
Data Summary: Comparison of Palladium Scavenging Methods
| Scavenging Method | Typical Loading | Advantages | Disadvantages |
| Activated Carbon | 5-20 wt% | Low cost, effective for various Pd species.[2][10] | Can require higher loadings, potential for product loss.[6] |
| Thiol-Functionalized Silica (e.g., QuadraSil™ MP) | 2-5 eq. vs. Pd | High selectivity for Pd, fast kinetics.[11][12] | Higher cost compared to carbon. |
| Polymer-Bound Scavengers (e.g., MP-TMT) | 2-5 eq. vs. Pd | High efficiency, easy to handle.[2][13] | Can be solvent-dependent, may require longer reaction times. |
Experimental Workflow Visualization
Caption: Recommended multi-step purification workflow.
Final Recommendations
For robust and scalable purification of 3-Fluoro-4-(pyridin-4-yl)benzoic acid, a multi-pronged approach is recommended. Initial treatment with a scavenger like activated carbon or a thiol-functionalized silica is crucial to break down palladium complexes.[10][11] This should be followed by a carefully optimized recrystallization to ensure high purity and yield of the final product. Always verify the palladium levels at each stage using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[3][4]
References
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - NIH. Available at: [Link]
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. Available at: [Link]
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing). Available at: [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
How to Remove Palladium in three easy steps - Biotage. Available at: [Link]
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. Available at: [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. Available at: [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. Available at: [Link]
-
The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - Ingenta Connect. Available at: [Link]
-
Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Request PDF - ResearchGate. Available at: [Link]
-
Quadrasil MP S: Silica metal scavenger - Johnson Matthey. Available at: [Link]
-
Palladium Catalysts for C-H Reactions - Biomedical — TechTransfer and Ventures - Virginia Commonwealth University. Available at: [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Available at: [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]
-
Metallic Impurities in Pharmaceuticals: An Overview - Bentham Science Publishers. Available at: [Link]
-
Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]
-
How to remove palladium catalyst from reaction mixture ? | ResearchGate. Available at: [Link]
-
Lab Report Recrystallization September 27, 2016 - FAMU. Available at: [Link]
-
EXPERIMENT (3) Recrystallization. Available at: [Link]
-
Recrystallization of Benzoic Acid. Available at: [Link]
-
The Recrystallization of Benzoic Acid. Available at: [Link]
-
ICH guideline Q3D (R1) on elemental impurities | EMA. Available at: [Link]
-
3-(4-Pyridyl)benzoic acid - PMC. Available at: [Link]
-
3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7 | Ossila. Available at: [Link]
-
(PDF) 3-(4-Pyridyl)benzoic acid - ResearchGate. Available at: [Link]
-
Two Methods for Direct ortho-Arylation of Benzoic Acids - ACS Publications. Available at: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. arborassays.com [arborassays.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 12. Quadrasil MP S: Silica metal scavenger | Johnson Matthey [matthey.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Esterification of 3-Fluoro-4-(pyridin-4-yl)benzoic acid
[1]
Status: Active Subject: Troubleshooting & Optimization Guide Applicable Methods: Fischer Esterification, Acyl Chloride Activation, Coupling Reagents (HATU/EDC)[1]
Substrate Analysis & "Personality"
Before troubleshooting, understand the molecule. This is not a standard benzoic acid; it is a zwitterionic biaryl system .
-
The Pyridine Trap: The pyridine nitrogen (pKa ~5.2) is basic.[1] In acidic media (Fischer conditions), it protonates before the carbonyl oxygen.[2] This consumes 1 equivalent of your catalyst immediately and creates a positively charged pyridinium ring, which is strongly electron-withdrawing.[1]
-
The Fluorine Effect: The 3-fluoro substituent is electron-withdrawing.
-
Solubility Profile:
Method Selection: Decision Matrix
Use this flowchart to select the optimal synthetic route based on your constraints.
Figure 1: Decision matrix for selecting the esterification method.[1]
Troubleshooting Guide: Fischer Esterification
Protocol: Refluxing substrate in Alcohol (MeOH/EtOH) with excess H₂SO₄ or HCl.[1]
Issue: "The solid won't dissolve, even at reflux."
Diagnosis: You are likely seeing the pyridinium salt of your starting material.
-
The Chemistry: Upon adding H₂SO₄, the pyridine protonates. This salt often has a high lattice energy and is insoluble in the alcohol, preventing the reaction.
-
Solution:
-
Co-solvent: Add 10-20% DCM or Chloroform to the reaction mixture.[1] This breaks the crystal lattice of the salt without stopping the reaction.
-
Increase Acid: Ensure you have >2 equivalents of acid.[1] The first equivalent sits on the pyridine; the second equivalent catalyzes the esterification.
-
Switch Anion: If using H₂SO₄, switch to HCl (gas) generated in situ (e.g., Acetyl Chloride + Alcohol).[1] Pyridinium chlorides are often more soluble in alcohols than sulfates.[1]
-
Issue: "Reaction stalls at 50-60% conversion."
Diagnosis: Equilibrium limitation due to water accumulation.[1]
-
The Chemistry: The reaction produces water.[3][6][7] Since the pyridine ring deactivates the system, the forward rate is slower, making the reverse hydrolysis competitive.
-
Solution:
-
Drying Tube: Ensure a CaCl₂ drying tube is fitted.[1]
-
Molecular Sieves: Add activated 3Å molecular sieves directly to the reaction flask (if using a magnetic stirrer, use a cage or ensure they don't grind).
-
High Concentration: Run the reaction as concentrated as possible (1 M) to favor bimolecular kinetics.
-
Troubleshooting Guide: Acyl Chloride Method (SOCl₂)
Protocol: React substrate with SOCl₂ to form acid chloride, then add alcohol.[1]
Issue: "Yellow precipitate forms when adding SOCl₂."
Diagnosis: This is normal.[1] It is the Acid Chloride Hydrochloride Salt .
-
The Chemistry:
(precipitate).[1] -
Solution: Do NOT filter it.
-
Evaporate the excess SOCl₂ (use a trap!).
-
Resuspend the solid directly in the alcohol (exothermic!).
-
The solid will dissolve as it reacts with the alcohol to form the ester.
-
Issue: "Product decomposes or turns black."
Diagnosis: Trapped HCl causing degradation or polymerization during concentration.[1]
Critical Workflow: Workup & Purification
The most common failure point is the extraction. You must manipulate the pH to switch the product between phases.
The pH Switch Protocol
-
pH < 4: Product is Protonated (
) .[1] It is water-soluble.[1][9] Do not discard the aqueous layer! -
pH > 7: Product is Neutral (
) .[1] It is organic-soluble.[1][9]
Troubleshooting the Workup
Symptom: "I washed the organic layer with 1M HCl to remove impurities, and my product disappeared." Cause: You extracted your product into the aqueous waste. Fix: Neutralize the aqueous waste with NaHCO₃ and re-extract with DCM.
Symptom: "Emulsion forms during extraction." Cause: Zwitterionic species or fine precipitates of the starting material. Fix: Filter the biphasic mixture through a pad of Celite before separating layers.
Figure 2: Workup workflow emphasizing the critical neutralization step.
Analytical Data Reference (Expected)
| Metric | Expected Value | Notes |
| Appearance | White to off-white solid | Yellowing indicates pyridine oxidation or trace impurities.[1] |
| 1H NMR | Methyl ester singlet ~3.9 ppm | Distinctive shift from acid OH (usually >11 ppm or invisible).[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water (if pH > 7).[1] |
| TLC (DCM:MeOH 95:5) | Rf ~ 0.4 - 0.6 | Starting material will stay at baseline (Rf ~ 0).[1] |
References
-
BenchChem. (2025).[1][3] Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid. Retrieved from [1]
-
OrgoSolver. (n.d.).[1] Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [1]
-
PubChem. (n.d.).[1] 3-fluoro-4-(pyridin-4-yl)benzoic acid Compound Summary. Retrieved from [1]
-
OperaChem. (2024).[1] Fischer Esterification - Typical Procedures. Retrieved from [1]
Sources
- 1. PubChemLite - 3-fluoro-4-(pyridin-4-yl)benzoic acid (C12H8FNO2) [pubchemlite.lcsb.uni.lu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. youtube.com [youtube.com]
- 9. CAS 4385-78-8: 3-(4-Pyridinyl)benzoic acid | CymitQuimica [cymitquimica.com]
Technical Support Center: Protodeboronation Mitigation in Biaryl Synthesis
Current Status: Operational Topic: Minimizing Protodeboronation in Suzuki-Miyaura Coupling Audience: Senior Chemists / Process Development
Introduction
Protodeboronation (the hydrolysis of the C-B bond to form C-H) is the primary failure mode when coupling electron-deficient or heteroaromatic boronic acids. It is a "silent killer" of yield because the byproduct (Ar-H) is often non-polar and co-elutes with the product or starting material, complicating purification and mass balance analysis.
This guide moves beyond generic advice ("lower the temperature") to provide mechanistic interventions based on kinetic control and catalyst engineering.
Module 1: Diagnostic Hub (Troubleshooting)
Q: How do I definitively distinguish protodeboronation from other failure modes? A: You must analyze the crude reaction mixture before workup using GC-MS or 1H NMR.
-
Protodeboronation: Presence of Ar-H (reduced arene).[1] Mass =
. -
Oxidative Homocoupling: Presence of Ar-Ar dimer.
-
Catalyst Deactivation: Recovery of unreacted Aryl Halide Ar-X + unreacted Boronic Acid (or its anhydride trimer).
Q: Which substrates are "Red Zone" risks? A: Substrates that form stabilized carbanions upon deboronation are most labile.
-
2-Heterocycles: 2-pyridyl, 2-furanyl, 2-thiophenyl (due to inductive stabilization of the negative charge at the 2-position).
-
Polyfluorinated Phenyls: Pentafluorophenyl boronic acid (rapid hydrolysis at pH > 7).
-
Sterically Hindered: 2,6-disubstituted aryls (steric strain accelerates C-B cleavage).
Module 2: Mechanistic Deep Dive
To fix the problem, you must understand the "Boronate Paradox." The base is required to activate the boronic acid for transmetallation (Productive Path), but the resulting boronate 'ate' complex is the exact species that undergoes protodeboronation (Destructive Path).
The Boronate Paradox Pathway
Figure 1: The competition between productive transmetallation and destructive protodeboronation. The key to success is ensuring
Key Insight: For unstable substrates (e.g., 2-pyridineboronic acid),
Module 3: Optimization Strategies
Strategy A: The "Slow Release" Protocol (Kinetic Control)
Instead of dumping all the unstable boronic acid into the basic solution at once, use a masked boron species that hydrolyzes slowly. This keeps the standing concentration of the vulnerable boronate 'ate' complex low, favoring the catalyst cycle.
Data Comparison: Boron Species Stability
| Boron Species | Stability (pH 10, 60°C) | Transmetallation Speed | Best For... |
| Boronic Acid | Low | Fast | Stable substrates (Phenyl, 3-Pyridyl) |
| Pinacol Ester | Moderate | Moderate | General purpose |
| MIDA Boronate | High | Slow (Controlled) | Unstable 2-Heterocycles |
| BF3K Salt | High | Moderate | Fluorinated substrates |
Strategy B: Catalyst Acceleration (Rate Enhancement)
If you cannot slow down hydrolysis, you must speed up transmetallation. Bulky, electron-rich phosphine ligands facilitate rapid oxidative addition and transmetallation, consuming the boronate before it decomposes.
-
Recommended Systems: Buchwald G3/G4 Precatalysts with XPhos or SPhos .
-
Mechanism: These ligands create a monolithic Pd(0) source that reacts instantly at room temperature, often completing the coupling in <30 mins, before significant protodeboronation can occur.
Strategy C: Anhydrous Conditions
Eliminate the proton source entirely. This requires soluble organic bases or specific fluoride sources.
-
Reagents: TMSOK (Potassium trimethylsilanolate) or CsF.
-
Solvent: Anhydrous Dioxane or Toluene.
Module 4: Standard Operating Procedures (SOPs)
Protocol 1: Coupling of Unstable 2-Pyridyl MIDA Boronates
Use this for: 2-pyridyl, 2-thiazolyl, or vinyl boronates that fail under standard conditions.
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-Pyridyl MIDA boronate (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)2 (0.02 equiv) + XPhos (0.04 equiv) OR XPhos Pd G4 (0.02 equiv)
-
Base: K3PO4 (5.0 equiv) - Must be anhydrous grade
-
Solvent: 1,4-Dioxane : Water (5:1 ratio)
Step-by-Step:
-
Setup: Charge a vial with the MIDA boronate, Aryl Halide, and Base.
-
Catalyst Addition: Add the Pd source and Ligand (or Precatalyst).
-
Degassing: Seal and purge with Argon for 5 minutes.
-
Solvent: Add the degassed Dioxane/Water mixture.
-
Reaction: Heat to 60°C .
-
Why? MIDA boronates require hydrolysis to release the active acid. The water and heat facilitate this "slow release." The XPhos ligand ensures that as soon as the acid is released, it is trapped by the Pd center.
-
-
Monitoring: Check HPLC at 2 hours.
Protocol 2: Rapid Room-Temperature Coupling (Buchwald Method)
Use this for: Polyfluorinated aryls or when MIDA boronates are not available.
Reagents:
-
Unstable Boronic Acid (1.5 equiv)
-
Aryl Chloride/Bromide (1.0 equiv)
-
Catalyst: XPhos Pd G3 or G4 (1-2 mol%)
-
Base: 0.5 M K3PO4 (aqueous) (2.0 equiv)
-
Solvent: THF (degassed)
Step-by-Step:
-
Preparation: Dissolve the Aryl Halide and Precatalyst in THF inside the reaction vessel.
-
Activation: Add the 0.5 M K3PO4 solution.
-
Addition: Add the unstable boronic acid last, or ideally, add it portion-wise over 10 minutes.
-
Reaction: Stir vigorously at Room Temperature (20-25°C) .
-
Why? Low temperature suppresses the activation energy for protodeboronation. The G3/G4 catalyst is sufficiently active to drive the reaction at RT.[2]
-
-
Completion: Reaction is often complete in <30 minutes. Quench immediately.
Decision Tree: Selecting the Right Fix
Figure 2: Logic flow for selecting the appropriate mitigation strategy.
References
-
Mechanistic Origins: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 2017 , 139, 13156–13165. Link
-
MIDA Boronates: Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009 , 131, 6961–6963. Link
-
Precatalyst Selection: Kinzel, T.; Zhang, Y.; Buchwald, S. L.[3] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[3] Journal of the American Chemical Society, 2010 , 132, 14073–14075.[3] Link
-
Anhydrous Conditions: Denmark, S. E.; Smith, R. C. "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling with Potassium Trimethylsilanolate: The Role of the Base." Journal of the American Chemical Society, 2010 , 132, 1243–1245. Link
Sources
Technical Support Center: Polymorphism in 3-Fluoro-4-(pyridin-4-yl)benzoic Acid Crystals
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for a molecule like 3-Fluoro-4-(pyridin-4-yl)benzoic acid?
A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1] These different crystalline forms, known as polymorphs, have the same chemical composition but can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: This can significantly impact the bioavailability of a pharmaceutical compound.
-
Stability: Different polymorphs can have varying stability under different temperatures and humidity, which is a critical consideration for drug storage and shelf-life.
-
Mechanical Properties: Properties like tabletability and powder flow can be affected by the crystal habit, which is often linked to the polymorphic form.[2]
For 3-Fluoro-4-(pyridin-4-yl)benzoic acid, which contains functional groups (carboxylic acid, pyridine, and fluoro-substituted phenyl ring) capable of forming various intermolecular interactions like hydrogen bonds and π-π stacking, the likelihood of polymorphism is high. Controlling which polymorph is produced is essential for ensuring consistent product quality and performance.
Q2: What are the key factors that influence which polymorph of 3-Fluoro-4-(pyridin-4-yl)benzoic acid will crystallize?
A2: The formation of a specific polymorph is governed by a delicate interplay of thermodynamic and kinetic factors.[1] The key experimental variables to consider are:
-
Solvent: The polarity, hydrogen bonding capability, and viscosity of the solvent can influence which polymorph nucleates and grows.[3][4]
-
Temperature: Temperature affects solubility and the relative stability of different polymorphs.[5] For some systems, one polymorph may be more stable at a lower temperature, while another is more stable at a higher temperature (enantiotropy).[6]
-
Supersaturation: The rate at which supersaturation is achieved (e.g., through cooling rate or anti-solvent addition rate) can determine whether the thermodynamically stable form or a kinetically favored metastable form crystallizes.[7]
-
Impurities: Even small amounts of impurities can inhibit the growth of one polymorph while promoting another.[8]
Q3: What is the difference between thermodynamic and kinetic control in crystallization?
A3:
-
Thermodynamic Control: This approach aims to produce the most stable polymorph by allowing the system to reach equilibrium. This is typically achieved through slow crystallization processes, such as slow cooling or slow evaporation, which give the molecules sufficient time to arrange themselves in the most energetically favorable crystal lattice.[5]
-
Kinetic Control: This approach favors the formation of a polymorph that nucleates and grows the fastest, which may not be the most stable form (a metastable polymorph).[5] Rapid processes like crash cooling or fast anti-solvent addition often lead to kinetic products.
The relationship between these two control regimes is crucial in polymorph screening and selection.
Sources
- 1. xray.uky.edu [xray.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-(pyridin-4-yl)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Validation & Comparative
1H NMR spectrum analysis of 3-Fluoro-4-(pyridin-4-yl)benzoic acid in DMSO-d6
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary & Strategic Context
In the development of kinase inhibitors and biaryl-based pharmaceuticals, 3-Fluoro-4-(pyridin-4-yl)benzoic acid serves as a critical scaffold. The introduction of the fluorine atom at the 3-position is a strategic medicinal chemistry modification designed to modulate metabolic stability and pKa.
However, this modification introduces significant spectral complexity compared to its non-fluorinated precursor. This guide objectively compares the 1H NMR performance of this compound in DMSO-d6 versus alternative solvent systems and contrasts its spectral signature with the non-fluorinated analog to validate structural assignment.
Key Technical Insight: The presence of the
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data that distinguishes subtle fluorine couplings, the following protocol is recommended. This workflow prioritizes resolution over speed.
Sample Preparation & Acquisition Parameters
-
Solvent Selection: DMSO-d6 (99.9% D) is the superior choice over CDCl
.-
Reasoning: The target compound possesses a carboxylic acid and a pyridine ring, leading to poor solubility and aggregation in non-polar solvents like CDCl
. DMSO-d6 disrupts intermolecular hydrogen bonding, sharpening the signals.
-
-
Concentration: 5–10 mg in 0.6 mL DMSO-d6.
-
Note: Avoid saturation; high concentrations can cause viscosity-induced line broadening, obscuring small
couplings.
-
-
Instrument Frequency: Minimum 400 MHz (600 MHz recommended for clear separation of H5/H6 multiplets).
Workflow Visualization
The following diagram outlines the logical flow for acquiring and processing this specific biaryl system.
Caption: Optimized workflow for analyzing fluorinated biaryl acids. Note the emphasis on processing (LB=0.3 Hz) to preserve J-coupling detail.
Comparative Analysis: Solvent & Structural Alternatives
Solvent Performance: DMSO-d6 vs. Alternatives
The choice of solvent fundamentally alters the observed spectrum for this zwitterionic-capable molecule.
| Feature | DMSO-d6 (Recommended) | CDCl | MeOD (Methanol-d4) |
| Solubility | Excellent. Dissolves polar/ionic forms easily. | Poor. Requires heating; risk of precipitation. | Good. |
| -COOH Proton | Visible (~13.2 ppm). Broad singlet. Crucial for acid confirmation. | Invisible/Broad. Often lost in baseline noise. | Invisible. Exchanges with solvent deuterium. |
| Resolution | High. Sharp multiplets allow | Variable. Aggregation causes broadening. | Medium. Exchange broadening may affect nearby protons. |
| Chemical Shift Stability | Stable. | Concentration Dependent. Shifts drift due to dimerization. | Stable. |
Structural Comparison: The "Fluorine Effect"
To validate the structure, one must compare the target against the non-fluorinated control (4-(pyridin-4-yl)benzoic acid ). The fluorine atom is not just a substituent; it is a "spin-active label" that splits neighbor signals.
-
Control (No F): The benzoic ring protons (H2, H6 and H3, H5) appear as two clean doublets (AA'XX' system) ~7.8–8.1 ppm.
-
Target (With F): Symmetry is broken. The AA'XX' system collapses into three distinct multiplets with complex splitting.
Detailed Spectral Assignment (in DMSO-d6)
The Chemical Shift Landscape
The spectrum is divided into three distinct regions.
| Region | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| Acidic | 13.0 – 13.5 | Broad Singlet (1H) | -COOH | Deshielded by electronegative oxygen; broad due to H-bonding. |
| Pyridine | 8.65 – 8.75 | Doublet ( | H2', H6' | |
| Benzoic | 7.80 – 7.90 | dd ( | H2 | Ortho to F. Shows large H-F coupling. |
| Benzoic | 7.75 – 7.85 | dd ( | H6 | Ortho to COOH, Para to F. |
| Pyridine | 7.60 – 7.70 | Doublet ( | H3', H5' | |
| Benzoic | 7.55 – 7.65 | dd ( | H5 | Meta to F. Shows medium H-F coupling. |
Decoding the Couplings (The "Fingerprint")
The most critical validation step is measuring the coupling constants (
-
H2 (The Diagnostic Proton): Located between the Fluorine and the Carboxyl group.
-
It exhibits a Doublet of Doublets (dd) .
-
Large Splitting:
Hz (Ortho coupling to F). -
Small Splitting:
Hz (Meta coupling to H6). -
Verification: If this large doublet is missing, the Fluorine is likely not at position 3.
-
-
H5 (The Overlapped Proton): Located adjacent to the Pyridine ring.
-
It couples to H6 (Ortho, H-H) and F (Meta, H-F).
-
Pattern: Appears as a pseudo-triplet or dd depending on resolution.
-
Values:
Hz and Hz.
-
-
H6 (The "Clean" Proton):
-
Dominated by ortho coupling to H5 (
Hz). -
Coupling to F (Para) is often too small to resolve, making this look like a simple doublet or slightly broadened doublet.
-
Logic Diagram: Assignment Decision Tree
Use this logic flow to interpret the aromatic region of your spectrum.
Caption: Decision tree for assigning protons in the 3-fluoro-4-(pyridin-4-yl)benzoic acid system. The large H-F coupling is the primary branching point.
References
-
Reich, H. J. (2020). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for H-F coupling constants).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
Optimizing Biaryl Acid Binding Affinity: Fluorinated vs. Non-Fluorinated Scaffolds
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.
Executive Summary
In the optimization of biaryl acid pharmacophores—common in NSAIDs, AT1 antagonists, and transthyretin (TTR) stabilizers—fluorination is rarely a neutral modification. It is a high-leverage tool that alters the torsional energy profile , acidity (pKa) , and hydrophobic desolvation of the ligand.
This guide compares the binding mechanics of non-fluorinated biaryl acids against their fluorinated analogs. While non-fluorinated scaffolds often suffer from high entropic penalties due to free rotation, ortho-fluorinated analogs utilize the "fluorine lock" to pre-organize bioactive conformations, often improving affinity (
Mechanistic Principles: The "Fluorine Effect" in Biaryls[1]
To rationally design high-affinity binders, one must understand that fluorine is not merely a "hydrophobic hydrogen." It induces specific structural and electronic shifts.
A. Conformational Restriction (The Ortho-Effect)
The most critical differentiator is the atropisomeric twist .
-
Non-Fluorinated (H): Biaryl systems with ortho-hydrogens possess a low rotational barrier. In solution, they sample a wide range of dihedral angles. Binding to a protein pocket requires "freezing" this rotation, incurring a significant entropic penalty (
). -
Fluorinated (F): Replacing an ortho-hydrogen with fluorine introduces steric bulk (
Å vs Å for H) and electrostatic repulsion with the adjacent ring's electron cloud or heteroatoms. This forces the biaryl system into a twisted, non-planar conformation (typically 40–60°). If this twist matches the protein's active site, the ligand is pre-organized , minimizing the entropic cost of binding.
B. Acidity Modulation (pKa Shift)
Biaryl acids rely on an anionic carboxylate to form salt bridges with residues like Arginine or Lysine.
-
Fluorine Effect: Fluorine is highly electronegative.[1] Placing it on the aryl ring (especially ortho/meta to the carboxylate) withdraws electron density, stabilizing the carboxylate anion.
-
Result: The pKa drops (e.g., from ~4.5 to ~3.5), ensuring the drug remains ionized/active over a wider pH range and strengthening the electrostatic component of the salt bridge.
C. Polar Hydrophobicity
Fluorine increases lipophilicity (logP) relative to hydrogen, aiding hydrophobic collapse within the pocket. However, the C-F bond is polar yet poor at accepting hydrogen bonds. This allows it to displace "unhappy" (high-energy) water molecules from hydrophobic pockets without requiring a compensatory H-bond from the protein, driving affinity via enthalpic gain .
Visualizing the Conformational Lock
The following diagram illustrates the thermodynamic advantage of ortho-fluorination in reducing the entropic penalty of binding.
Figure 1: Thermodynamic impact of ortho-fluorination. Pre-organization reduces the entropic cost of binding.
Comparative Data Analysis
The table below contrasts a standard biaryl acid (e.g., a biphenyl-4-carboxylic acid derivative) with its ortho-fluorinated analog. Data is synthesized from representative medicinal chemistry campaigns (e.g., TTR stabilizers like Diflunisal).
| Feature | Non-Fluorinated Biaryl | Ortho-Fluorinated Biaryl | Impact on Binding |
| Torsion Angle (Solution) | ~20–30° (Flexible) | ~45–60° (Rigid/Locked) | High: Matches hydrophobic pocket geometry; reduces entropy loss. |
| Acid Dissociation (pKa) | ~4.2 – 4.5 | ~3.2 – 3.8 | Medium: Stronger ionic salt bridge with Lys/Arg residues. |
| Lipophilicity (cLogP) | Baseline | +0.2 to +0.4 increase | Medium: Enhanced hydrophobic interaction; better membrane permeability. |
| Water Displacement | Neutral | High (C-F displaces H₂O) | High: Releases high-energy water (Enthalpic gain). |
| Metabolic Stability | Susceptible to P450 oxidation | Blocked (if F is at labile site) | Indirect: Increases effective concentration/half-life. |
| Binding Affinity ( | Baseline (e.g., 100 nM) | Improved (e.g., 5–10 nM) | 10x–20x Potency Boost is common. |
Key Insight: In Transthyretin (TTR) binding, fluorinated analogs (like diflunisal) occupy the thyroxine binding pocket more effectively than non-fluorinated equivalents because the fluorine atom fills a specific hydrophobic sub-pocket (halogen pocket) and forces the rings into the necessary twist to fit the channel.
Experimental Protocol: Validating the "Fluorine Effect"
To rigorously determine if fluorination is improving binding via entropy (conformation) or enthalpy (interactions), Isothermal Titration Calorimetry (ITC) is the gold standard. Unlike IC50 assays, ITC deconvolutes
Protocol: Thermodynamic Profiling via ITC
Objective: Quantify the thermodynamic signature of Fluorinated vs. Non-Fluorinated binding.
-
Ligand Preparation:
-
Synthesize both analogs to >95% purity (verify via HPLC/NMR).
-
Dissolve in the exact same dialysis buffer as the protein (e.g., PBS pH 7.4, 1% DMSO). Critical: Mismatched buffers cause heat of dilution artifacts.
-
-
Protein Preparation:
-
Purify target protein (e.g., TTR) via SEC to ensure monodispersity.
-
Dialyze extensively against the assay buffer.
-
Concentration: Target 10–20 µM in the cell.
-
-
Titration Setup (e.g., MicroCal PEAQ-ITC):
-
Cell: Protein (20 µM).
-
Syringe: Ligand (200–300 µM, approx 10–15x protein conc).
-
Injection: 19 injections of 2 µL each, 150s spacing, 25°C.
-
-
Data Analysis:
-
Fit data to a "One Set of Sites" model.
-
Compare
: If the fluorinated analog has a less negative (more favorable) compared to the non-fluorinated control, the mechanism is likely conformational pre-organization . -
Compare
: If is significantly more negative, the fluorine is likely engaging in direct interactions or displacing unstable water.
-
Workflow Diagram
Figure 2: ITC workflow to distinguish entropic vs. enthalpic contributions of fluorination.
Strategic Recommendations
-
When to Fluorinate:
-
Ortho-Substitution: Use when the crystal structure suggests the ligand must twist to fit the pocket. The fluorine will "pay" the entropic cost upfront.
-
Metabolic Hotspots: If the non-fluorinated biaryl is rapidly metabolized at the para-position, block it with F.
-
Acid Strengthening: Use F on the ring to lower the pKa of a carboxylate if you need stronger ionic engagement with a basic residue (Arg/Lys).
-
-
When to Avoid:
-
If the binding pocket is extremely tight and planar (e.g., intercalation between DNA base pairs), the steric bulk of fluorine and the induced twist may clash, reducing affinity.
-
References
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Camberstein, D., et al. (2022). Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides.[2] ACS Publications.[3] Link
-
Klabunde, T., & Petrassi, H. M. (2000). Structure-based drug design of transthyretin amyloidosis inhibitors. Nature Structural Biology. Link
Sources
The Structural Basis of UV-Vis Absorption in 3-Fluoro-4-(pyridin-4-yl)benzoic acid
A Comprehensive Guide to the UV-Vis Absorption Spectroscopy of 3-Fluoro-4-(pyridin-4-yl)benzoic acid and its Analogs
For the modern researcher, scientist, and drug development professional, a thorough understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique for this purpose, providing critical insights into the electronic transitions within a molecule. This guide offers an in-depth examination of the UV-Vis absorption characteristics of 3-Fluoro-4-(pyridin-4-yl)benzoic acid, a fluorinated derivative with potential applications in medicinal chemistry and materials science.[1]
While direct experimental spectra for this specific compound are not widely published, this guide will provide a robust framework for its analysis. We will dissect the molecule into its constituent chromophores, predict its spectral behavior, and offer a detailed protocol for acquiring and interpreting its UV-Vis absorption spectrum. Furthermore, we will draw comparisons with the well-documented spectra of its core components—benzoic acid and pyridine—to provide a comprehensive understanding of its spectroscopic properties.
The UV-Vis absorption spectrum of an organic molecule is dictated by the presence of chromophores, which are functional groups that absorb light in the UV-Vis range. In 3-Fluoro-4-(pyridin-4-yl)benzoic acid, two primary chromophores are present: the benzoic acid moiety and the pyridine ring. The fluorine substituent also plays a role in modulating the electronic properties of the benzoic acid ring.
The absorption bands in the UV-Vis spectrum arise from π → π* and n → π* electronic transitions. Aromatic systems like benzoic acid and pyridine exhibit characteristic absorption bands that are sensitive to their chemical environment.[2][3]
The Influence of Solvent and pH: A Critical Consideration
The UV-Vis spectrum of 3-Fluoro-4-(pyridin-4-yl)benzoic acid is expected to be highly sensitive to the solvent and the pH of the medium.[4][5][6][7][8] This is due to the presence of both an acidic carboxylic acid group and a basic pyridine nitrogen.
-
Solvent Effects : The polarity of the solvent can influence the position and intensity of absorption bands.[7] Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (λmax).[7] These shifts can be either to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).[7]
-
pH Effects : The protonation state of the molecule will drastically alter its electronic structure and, consequently, its UV-Vis spectrum.[5][6][9]
-
In acidic conditions (low pH), the pyridine nitrogen will be protonated, forming a pyridinium cation.
-
In basic conditions (high pH), the carboxylic acid group will be deprotonated, forming a carboxylate anion.
-
At a neutral pH, the molecule may exist as a zwitterion.
-
These changes in protonation will affect the extent of conjugation and the energy of the electronic transitions, leading to significant shifts in the observed spectra.[5][6]
Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum
To obtain reliable and reproducible UV-Vis spectra of 3-Fluoro-4-(pyridin-4-yl)benzoic acid, a systematic approach is essential.
Instrumentation and Reagents
-
Spectrophotometer : A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.[10]
-
Cuvettes : Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.
-
Solvents : Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, and water) should be used.
-
Buffers : A series of buffers (e.g., phosphate, acetate, borate) should be prepared to control the pH of aqueous solutions.
-
Analyte : A stock solution of 3-Fluoro-4-(pyridin-4-yl)benzoic acid of known concentration.
Step-by-Step Methodology
-
Preparation of Stock Solution : Prepare a stock solution of 3-Fluoro-4-(pyridin-4-yl)benzoic acid in a suitable solvent, such as ethanol or methanol, at a concentration of approximately 1 mM.
-
Solvent Screening :
-
Dilute the stock solution in a series of solvents of varying polarity (e.g., hexane, ethanol, water) to a final concentration of approximately 0.05 mM.
-
Record the UV-Vis spectrum for each solution from 200 to 400 nm, using the respective pure solvent as a blank.
-
-
pH Titration :
-
Prepare a series of buffered aqueous solutions with pH values ranging from 2 to 12.
-
Add a small aliquot of the stock solution to each buffered solution to achieve a final concentration of approximately 0.05 mM.
-
Record the UV-Vis spectrum for each pH, using the corresponding buffer as a blank.
-
-
Data Analysis :
-
Identify the λmax for each spectrum.
-
Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
-
Figure 1. A generalized workflow for the UV-Vis spectroscopic analysis of 3-Fluoro-4-(pyridin-4-yl)benzoic acid.
Comparative Analysis: Benzoic Acid and Pyridine
To understand the spectrum of 3-Fluoro-4-(pyridin-4-yl)benzoic acid, it is instructive to compare it to the spectra of its parent chromophores.
| Compound | Solvent/pH | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Benzoic Acid | Water (pH 2.5) | 230, 274 | ~14,500, ~1,000 | [5] |
| Benzoate | Water (pH 8.0) | 225, 269 | ~11,600, ~800 | [5] |
| Pyridine | Water | ~254 | ~2,000 | [3] |
| Pyridinium Ion | Acidic Water | ~256 | ~5,000 | [4] |
Table 1. UV-Vis Absorption Data for Benzoic Acid and Pyridine.
The spectrum of benzoic acid typically shows two absorption bands, a strong band around 230 nm (B-band) and a weaker, broader band around 274 nm (C-band).[2][5] Upon deprotonation to benzoate, these bands exhibit a slight hypsochromic (blue) shift.[5] Pyridine exhibits a characteristic absorption band around 254 nm, which is attributed to π → π* transitions.[3] Protonation of the pyridine nitrogen to form the pyridinium ion results in a slight bathochromic (red) shift and an increase in molar absorptivity.[4]
Figure 2. Expected protonation states of 3-Fluoro-4-(pyridin-4-yl)benzoic acid at different pH values.
Predicted UV-Vis Spectrum of 3-Fluoro-4-(pyridin-4-yl)benzoic acid
Based on the analysis of its constituent chromophores, the UV-Vis spectrum of 3-Fluoro-4-(pyridin-4-yl)benzoic acid is expected to be a composite of the benzoic acid and pyridine spectra. We can anticipate a complex spectrum with multiple overlapping bands. The substitution of the pyridine ring and the fluorine atom on the benzoic acid ring will likely lead to shifts in the positions and intensities of the absorption bands compared to the parent compounds.
The pH titration experiment will be particularly informative, as it will allow for the deconvolution of the spectral features corresponding to the different protonation states of the molecule. The isosbestic points, if observed, will indicate a clear equilibrium between two species.[11]
Conclusion
This guide provides a comprehensive framework for the UV-Vis spectroscopic analysis of 3-Fluoro-4-(pyridin-4-yl)benzoic acid. By understanding the contributions of the individual chromophores and the profound effects of solvent and pH, researchers can obtain high-quality, interpretable spectra. The provided experimental protocol offers a systematic approach to characterizing this and other similar molecules, which is essential for applications in drug discovery and materials science. The comparative data for benzoic acid and pyridine serve as a valuable reference for interpreting the spectral features of this more complex derivative.
References
- ResearchGate. (2014, June 12). How do you determine organic acids (acetic and formic) in a solution using a spectrophotometer?
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SIELC Technologies. UV-Vis Spectrum of Pyridine. Retrieved from [Link]
- Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020, February 10). Physical Chemistry Chemical Physics.
- Guo, H.-B., et al. (2012, November).
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Experimental UV spectra of benzoic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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UV-VIS spectra of pyridine complex 1f at pH 5.5, 6.5, 7.4, and 8.5 in.... (n.d.). ResearchGate. Retrieved from [Link]
-
PubChemLite. 3-fluoro-4-(pyridin-4-yl)benzoic acid. Retrieved from [Link]
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Scribd. Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]
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DergiPark. Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. Retrieved from [Link]
- NSF Public Access Repository. (2020, March 4).
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ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]
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Slideshare. (2014, May 28). Uv vis spectroscopy practical. Retrieved from [Link]
- ResearchG
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ResearchGate. UV-spectrum of pyridine. Retrieved from [Link]
- Agilent. The Basics of UV-Vis Spectrophotometry.
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Test Procedures for. soil organic content using uv-vis method. Retrieved from [Link]
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (2021, June 11).
- RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
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PMC. 3-(4-Pyridyl)benzoic acid. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]
- 3. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
